N-(2,3-dichlorophenyl)-3-((4-methoxyphenyl)thio)propanamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-21-11-5-7-12(8-6-11)22-10-9-15(20)19-14-4-2-3-13(17)16(14)18/h2-8H,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSCORPKGYYNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-3-((4-methoxyphenyl)thio)propanamide typically involves the reaction of 2,3-dichloroaniline with 4-methoxybenzenethiol in the presence of a suitable base, followed by acylation with a propanoyl chloride derivative. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dichlorophenyl)-3-((4-methoxyphenyl)thio)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Dichlorophenyl Propanamide Derivatives
N-(3,4-dichlorophenyl)propanamide (Propanil)
- Structure : Lacks the thioether group and 4-methoxyphenyl substituent.
- Application : A widely used herbicide targeting acetolactate synthase in weeds .
N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide (CAS 922985-19-1)
- Structure : Differs in chlorine substitution (2,5-dichloro vs. 2,3-dichloro) and features a sulfonyl (-SO₂-) group instead of a thioether (-S-).
- Implications :
- Substitution Pattern : The 2,5-dichloro configuration may alter steric hindrance and electronic effects at the aryl ring, impacting receptor binding.
- Sulfonyl vs. Thioether : Sulfonyl groups enhance polarity and metabolic stability, whereas thioethers may participate in hydrophobic interactions or oxidative metabolism .
Thioether-Containing Analogues
2-((5-Cyano-4-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)propanamide (PDB: ZHK)
- Structure: Integrates a pyrimidinone-thioether system and a sulfamoylphenyl group.
- Key Difference : The thioether here is part of a heterocyclic scaffold, which may confer rigidity and specific hydrogen-bonding capabilities absent in the target compound’s flexible propanamide-thioether structure .
N-(3-(4-Fluorophenyl)-2-(methylsulfonamido)propanamide Derivatives
- Structure : Features fluorophenyl and methylsulfonamido groups (e.g., compounds 5–7 in ).
- Implications : Fluorine atoms enhance electronegativity and bioavailability, while sulfonamides improve solubility and target affinity. The target compound’s methoxyphenylthio group may instead prioritize lipophilicity and membrane penetration .
Piperidinyl and Opioid-Related Analogues
N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide (Ocfentanil)
Research Implications and Gaps
- Synthetic Routes : The target compound’s thioether linkage may require specialized synthesis (e.g., nucleophilic substitution or coupling reactions), contrasting with propanil’s simpler amidation .
- Metabolic Stability : Thioethers are prone to oxidation into sulfoxides or sulfones, which may influence the compound’s half-life versus sulfonyl derivatives .
Biological Activity
N-(2,3-dichlorophenyl)-3-((4-methoxyphenyl)thio)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a dichlorophenyl group and a methoxyphenyl thioether moiety attached to a propanamide backbone. The synthesis typically involves the reaction of 2,3-dichloroaniline with 4-methoxybenzenethiol in the presence of a base, followed by acylation with a propanoyl chloride derivative. Common solvents used include dichloromethane or toluene, and catalysts such as triethylamine or pyridine may be employed to enhance yields .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances its antibacterial efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cell lines such as HCT-15 (colon carcinoma) and A-431 (epidermoid carcinoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, compounds structurally related to this compound have shown IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular processes. The compound may also disrupt the function of proteins associated with cancer progression and microbial resistance .
Case Studies
- Anticancer Efficacy : In a study evaluating various derivatives of propanamide compounds, this compound was found to have promising results against colon cancer cells with an IC50 value lower than 10 µM . This suggests a strong potential for further development as an anticancer agent.
- Antimicrobial Activity : Another research focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria indicated that this compound exhibited significant inhibitory effects, comparable to conventional antibiotics .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for N-(2,3-dichlorophenyl)-3-((4-methoxyphenyl)thio)propanamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves nucleophilic substitution and thioether coupling steps. For example:
- Step 1 : Reacting a 3-chloropropanamide precursor with a 4-methoxyphenylthiol derivative in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 20°C for 24 hours achieves regioselective thioether formation (yield: 61–82%) .
- Step 2 : Coupling the intermediate with 2,3-dichloroaniline via amide bond formation using carbodiimide-based coupling agents.
Key factors : Solvent polarity (acetonitrile vs. THF), reaction time (17–48 hours), and purification via recrystallization or column chromatography. A summary of methods is provided below:
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Chloro-propanamide + 4-methoxyphenylthiol | THF, 20°C, 24h | 61% | |
| Thiol derivative + dichlorophenylamine | Acetonitrile, 20°C, 17h | 82% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?
- 1H/13C NMR : Confirm aromatic proton environments (δ 6.8–7.5 ppm for dichlorophenyl and methoxyphenyl groups) and amide carbonyl signals (δ ~165–170 ppm) .
- IR Spectroscopy : Detect thioether (C-S, ~600–700 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H]+ = 445.2 vs. calculated 445.1) .
- Melting Point : Used to assess purity (reported ranges: 131–132°C for analogs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
Discrepancies may arise from polymorphism or impurities . Recommended approaches:
Q. What computational strategies support structural validation and activity prediction for this compound?
- Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., for aromatic protons) and compare with experimental data .
- Molecular Docking : Predict binding affinity to biological targets (e.g., adenosine A2B receptors, LOX enzymes) using software like Chimera or Maestro .
- ADMET Modeling : Estimate pharmacokinetic properties (e.g., logP = 3.2 for analogs) to guide toxicity studies .
Q. How can synthesis yields be improved during scale-up, and what pitfalls should be avoided?
Optimization Strategies :
- Catalyst Screening : Test bases like DBU or DMAP to enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature Control : Maintain 20–25°C to prevent side reactions (e.g., oxidation of thioether to sulfone) .
Pitfalls : - Moisture Sensitivity : Use anhydrous conditions to avoid hydrolysis of the amide bond .
- Byproduct Formation : Monitor for disulfide byproducts via TLC or LC-MS .
Q. What experimental designs are recommended for evaluating biological activity, such as enzyme inhibition or receptor binding?
- In Vitro Assays :
- LOX Inhibition : Use ferrozine-based assays with IC50 determination (reference: 8a analog, IC50 = 12 µM) .
- Adenosine A2B Receptor Binding : Radioligand displacement assays (e.g., [3H]PSB-603) with HEK293 cells .
- Controls : Include positive controls (e.g., allopurinol for LOX) and vehicle controls (DMSO <0.1%) .
- Dose-Response Curves : Use 6–8 concentrations in triplicate for robust EC50/IC50 calculations .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical and biological properties?
- Thioether vs. Sulfone : Replacing the thioether with a sulfone group increases polarity (logP decreases by ~0.5) but may reduce membrane permeability .
- Chlorine Position : 2,3-Dichloro substitution enhances steric hindrance compared to 3,4-dichloro analogs, potentially altering receptor binding .
- Methoxy Group : Para-methoxy improves solubility but may reduce metabolic stability due to demethylation .
Data Contradiction Analysis Example
Issue : Conflicting melting points (e.g., 131–132°C vs. 138–140°C for analogs).
Resolution :
Verify purity via elemental analysis (C, H, N within ±0.4% of theoretical) .
Compare recrystallization solvents; ethanol may yield different polymorphs than hexane .
Cross-reference IR data to confirm functional group integrity (e.g., absence of hydroxyl impurities) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
